Product packaging for 3-Indolepropionic acid, 2,5-dimethyl-(Cat. No.:CAS No. 73816-53-2)

3-Indolepropionic acid, 2,5-dimethyl-

Cat. No.: B4485191
CAS No.: 73816-53-2
M. Wt: 217.26 g/mol
InChI Key: OXLKRUQISCGSMH-UHFFFAOYSA-N
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Description

The study of indole (B1671886) derivatives has been a cornerstone of medicinal chemistry and drug discovery for decades. mdpi.com Within this vast family, the indolepropionic acid class of compounds has garnered considerable attention for its diverse biological activities. This article hones in on a particular member of this class, 3-Indolepropionic acid, 2,5-dimethyl-, providing a structured overview of its place in scientific inquiry.

Indolepropionic acids are characterized by an indole ring connected to a propionic acid tail. The parent compound, 3-Indolepropionic acid (IPA), is a prominent metabolite produced by the gut microbiota from the essential amino acid tryptophan. nih.govnih.gov This natural origin has spurred extensive research into its physiological roles.

Scientific investigations have revealed that IPA is a potent antioxidant, demonstrating neuroprotective effects. nih.gov Its ability to scavenge free radicals has made it a subject of interest in studies related to neurodegenerative conditions. Furthermore, research has linked IPA to the modulation of inflammatory processes and has explored its potential as an antibiotic. nih.gov The broad spectrum of biological activities associated with the indolepropionic acid scaffold underscores its importance in chemical and biological research, serving as a foundational structure for the development of new therapeutic agents. nih.gov

Table 1: Key Biological Activities of the Indolepropionic Acid Class

Biological ActivityDescriptionKey Research Findings
Antioxidant Neutralizes harmful free radicals in the body.Studies have shown IPA to be a powerful scavenger of hydroxyl radicals.
Neuroprotection Protects nerve cells from damage or degeneration.Research suggests a protective role against the development of postoperative delirium. nih.gov
Anti-inflammatory Reduces inflammation in the body.IPA has been shown to possess anti-inflammatory properties. nih.gov
Antimicrobial Inhibits the growth of or kills microorganisms.IPA has demonstrated activity against a broad spectrum of mycobacteria. nih.gov

The addition of methyl groups to the indole core at the 2 and 5 positions creates 3-Indolepropionic acid, 2,5-dimethyl-. While specific research on the biological effects of this particular compound is not abundant in recent literature, the significance of such substitutions can be inferred from the broader field of medicinal chemistry.

Methylation is a common strategy in drug design to modulate a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The precursor, 2,5-Dimethylindole, is recognized as a versatile building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs. researchgate.net This suggests that the 2,5-dimethyl substitution pattern is considered valuable for creating biologically active compounds. N-substituted indole derivatives, for instance, have shown a range of effects including anti-inflammatory and antimicrobial activities. researchgate.net Therefore, the methyl groups at the 2 and 5 positions of 3-indolepropionic acid are anticipated to alter its biological activity profile compared to the parent compound, potentially enhancing its potency or selectivity for certain biological targets.

Direct and recent academic research focusing specifically on the biological activities of 3-Indolepropionic acid, 2,5-dimethyl- is limited. However, historical documentation and the known applications of its precursor provide insight into potential areas of investigation.

A key piece of historical information is a 1962 patent that details a process for the production of 2,5-Dimethylindole-3-propionic acid. technoscienceacademy.com This indicates an early interest in this specific molecule for potential applications. The synthesis involved reacting 2,5-dimethylindole with acrylic acid in the presence of a base at high temperatures. technoscienceacademy.com

The primary research domain for this compound appears to be in synthetic and medicinal chemistry. The precursor, 2,5-dimethylindole, is commercially available and utilized as an intermediate in the synthesis of more complex molecules with therapeutic potential. researchgate.net Given that indole derivatives are widely investigated for their pharmacological properties, it is plausible that 3-Indolepropionic acid, 2,5-dimethyl- has been synthesized and evaluated in private or unpublished drug discovery programs. The general interest in 2,5-disubstituted indoles for developing bioactive compounds further supports the potential for this molecule to be explored in areas such as oncology and inflammatory diseases. researchgate.net

Table 2: Chemical Properties of 3-Indolepropionic acid, 2,5-dimethyl-

PropertyValue
Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Appearance Light-tan product (as per 1962 patent)
Melting Point 169-178 °C (as per 1962 patent)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2 B4485191 3-Indolepropionic acid, 2,5-dimethyl- CAS No. 73816-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,5-dimethyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-8-3-5-12-11(7-8)10(9(2)14-12)4-6-13(15)16/h3,5,7,14H,4,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLKRUQISCGSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224246
Record name 3-Indolepropionic acid, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73816-53-2
Record name 3-Indolepropionic acid, 2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Indolepropionic acid, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 Indolepropionic Acid, 2,5 Dimethyl

Strategic Approaches for the Synthesis of 3-Indolepropionic Acid, 2,5-Dimethyl-

The most direct and established method for the synthesis of 3-Indolepropionic acid, 2,5-dimethyl- involves the reaction of 2,5-dimethylindole with acrylic acid. This approach, detailed in a foundational patent, provides a straightforward route to the target molecule google.com. The reaction is typically carried out under basic conditions at elevated temperatures.

A typical procedure involves heating a mixture of 2,5-dimethylindole, acrylic acid, and a base such as sodium hydroxide in an aqueous solution google.com. The reaction proceeds via a Michael addition of the indole (B1671886) at the C3 position to the α,β-unsaturated carboxylic acid. Subsequent acidification of the reaction mixture precipitates the desired 3-Indolepropionic acid, 2,5-dimethyl-.

ReactantReagentConditionsProductReference
2,5-DimethylindoleAcrylic Acid, Sodium Hydroxide, Water250°C, 17 hours3-Indolepropionic acid, 2,5-dimethyl- google.com

This method's primary advantage is its directness, utilizing a commercially available or readily synthesized starting indole. However, the harsh reaction conditions, including high temperatures, may not be suitable for more sensitive substrates.

Alternative strategies can be envisaged through multi-step sequences, which often provide greater flexibility for introducing various substituents. One such approach would be the introduction of the propionic acid side chain at the C3 position of the pre-formed 2,5-dimethylindole nucleus via different chemical transformations. For instance, the Mannich reaction followed by displacement with a cyanide ion and subsequent hydrolysis represents a classical route for the elongation of a side chain at the C3 position of indoles.

Regioselective Indole Functionalization Techniques for 2,5-Dimethyl Substitution

To obtain 2,5-dimethylindole, one would typically start with the reaction of p-tolylhydrazine (4-methylphenylhydrazine) with acetone. The resulting phenylhydrazone is then treated with an acid catalyst, such as polyphosphoric acid or zinc chloride, to induce cyclization and formation of the indole ring. The regioselectivity of the Fischer indole synthesis is generally reliable for producing 2-substituted indoles from ketones.

PhenylhydrazineKetone/AldehydeCatalystProductReference
p-TolylhydrazineAcetoneAcid (e.g., PPA, ZnCl₂)2,5-Dimethylindole alliedacademies.orgnih.govacs.org

Beyond the classical Fischer synthesis, modern catalytic methods offer precise control over the regioselective functionalization of the indole nucleus. While direct C-H methylation of an unsubstituted indole at both the C2 and C5 positions simultaneously is challenging, stepwise functionalization provides a viable route.

For instance, recent advances in palladium catalysis have enabled the regioselective C2-methylation of free (N-H) indoles. This one-step method utilizes a Pd(II)/norbornene catalytic system and trimethyl phosphate as the methyl source, offering a direct route to introduce a methyl group at the C2 position of an indole that may already bear a substituent at the C5 position.

Furthermore, copper-catalyzed C5-H alkylation reactions have been developed for indoles bearing a directing group at the C3 position. These methods allow for the selective introduction of alkyl groups onto the benzene (B151609) ring of the indole core. While not a direct methylation, these catalytic strategies highlight the potential for regioselective C-H functionalization to build up the desired 2,5-dimethyl substitution pattern on the indole ring.

Synthesis of Analogues and Derivatives of 3-Indolepropionic Acid, 2,5-Dimethyl- for Research Purposes

The synthesis of analogues and derivatives of 3-Indolepropionic acid, 2,5-dimethyl- is crucial for structure-activity relationship (SAR) studies in various research contexts, including medicinal chemistry. These modifications can involve alterations to the indole ring substituents, the propionic acid side chain, or both.

One approach to generating derivatives is through functionalization of the carboxylic acid moiety of the parent compound. Standard esterification or amidation reactions can be employed to produce a library of esters and amides. For example, the conjugation of indole-3-propionic acid with other molecules, such as curcumin, has been reported to enhance biological properties acs.org.

Furthermore, the synthesis of derivatives can start from precursors of the final molecule. For instance, a study on the synthesis of 2-aminopropyl-3-indole-acetic and -propionic acid derivatives showcases how a common diester intermediate can be chemoselectively manipulated to produce a range of amide and amino derivatives. This highlights a strategy where the propionic acid side chain is built with functional handles that allow for late-stage diversification.

The generation of analogues with different substitution patterns on the indole ring can be achieved by employing appropriately substituted starting materials in the synthetic sequences described in sections 2.1 and 2.2. For example, using different substituted phenylhydrazines in the Fischer indole synthesis would lead to analogues with varied substituents on the benzene portion of the indole nucleus. Similarly, employing different ketones would allow for modification of the C2-substituent.

Novel Catalytic Methods in the Synthesis of Substituted Indolepropionic Acids

The development of novel catalytic methods offers more efficient and sustainable routes to substituted indolepropionic acids and their derivatives. These modern approaches often rely on transition metal catalysis to achieve high selectivity and functional group tolerance under milder reaction conditions.

A notable example is the iron-catalyzed enantioselective C-H amination of 3-indolepropionic acids to produce β³-tryptophans acs.orgacs.orgnih.gov. This method utilizes an iron catalyst to directly install an amino group onto the propionic acid side chain in a highly enantioselective manner. While this modifies the side chain rather than constructing the core, it demonstrates the application of modern catalytic C-H functionalization to indolepropionic acid scaffolds. The reaction tolerates a wide range of substituents on the indole ring, making it a versatile tool for creating complex derivatives acs.orgnih.gov.

SubstrateCatalystReagentProductKey FeatureReference
3-Indolepropionic acidsIron complexBocNHOMsN-Boc-β³-tryptophansEnantioselective C-H amination acs.orgacs.orgnih.gov

Rhodium-catalyzed reactions have also been employed for the functionalization of indole derivatives. For instance, a rhodium-catalyzed C7 arylation has been successfully applied to a 3-indolepropionic acid amide, showcasing the compatibility of the propionic acid-derived side chain with transition metal-catalyzed C-H activation/functionalization of the indole core nih.gov.

Palladium catalysis is another powerful tool in modern organic synthesis. While not directly applied to the synthesis of 3-indolepropionic acids in the reviewed literature, palladium-catalyzed methods for the synthesis of 2-aryl propionic acids and for the construction of the indole ring itself are well-established nih.govmdpi.commdpi.com. These catalytic systems, which include Heck couplings and reductive cyclizations, could potentially be adapted for the synthesis of the target molecule or its analogues, offering milder and more flexible synthetic routes.

Based on a comprehensive review of the available scientific literature, there is no specific research data corresponding to the chemical compound "3-Indolepropionic acid, 2,5-dimethyl-" for the topics outlined in the user's request. The existing body of research focuses extensively on the parent compound, 3-Indolepropionic acid (IPA) .

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline for "3-Indolepropionic acid, 2,5-dimethyl-". The information detailed in the search results concerning antioxidant mechanisms, enzyme modulation, receptor binding, and cellular pathway modulation pertains exclusively to 3-Indolepropionic acid (IPA). Fulfilling the request for the specified dimethylated derivative would require extrapolation or fabrication of data, which would violate the principles of scientific accuracy.

Molecular Mechanisms and Biochemical Interactions of 3 Indolepropionic Acid, 2,5 Dimethyl

Comparative Analysis of Biochemical Activities with Unsubstituted Indolepropionic Acid and Other Indole (B1671886) Derivatives

A comparative analysis between 3-Indolepropionic acid, 2,5-dimethyl- and its unsubstituted counterpart, 3-Indolepropionic acid (IPA), necessitates a foundational understanding of IPA's diverse biological roles. IPA is a metabolite produced by the gut microbiota from the essential amino acid tryptophan and has been the subject of extensive research. mdpi.comnih.gov

Biochemical Profile of Unsubstituted 3-Indolepropionic Acid (IPA)

Unsubstituted IPA is recognized for a variety of biochemical activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects. It also plays a significant role in gut health and metabolic regulation. mdpi.comresearchgate.net

Antioxidant and Neuroprotective Activities: IPA is a powerful scavenger of hydroxyl radicals. wikipedia.org Its neuroprotective properties have been observed in models of ischemic damage and oxidative stress. chemicalbook.com Studies have shown that IPA can protect neurons from β-amyloid-induced oxidative stress, suggesting a potential therapeutic role in conditions like Alzheimer's disease. nih.gov

Anti-inflammatory Effects: IPA has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. mdpi.com It can attenuate sepsis in mouse models by reducing inflammation. researchgate.net This anti-inflammatory action is partly mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling. researchgate.net

Gut Health and Barrier Function: As a product of gut bacteria, IPA contributes to maintaining the integrity of the intestinal barrier. frontiersin.org It has been shown to enhance the epithelial and mucus barriers in the gut. researchgate.net

Metabolic Regulation: Research has linked higher plasma concentrations of IPA to a reduced risk of type 2 diabetes. wikipedia.org It appears to improve glucose metabolism and insulin (B600854) sensitivity. researchgate.net

Mitochondrial Function: IPA has been identified as a modulator of mitochondrial function in cardiomyocytes. nih.govresearchgate.net Acute exposure can enhance maximal mitochondrial respiration, while chronic exposure may lead to mitochondrial dysfunction. nih.gov

Interactive Data Table: Summary of Known Biochemical Activities of Unsubstituted 3-Indolepropionic Acid (IPA)

Biological ActivityKey Research Findings
Antioxidant Potent scavenger of hydroxyl radicals. wikipedia.org Decreases hydrogen peroxide-induced malondialdehyde (MDA) levels. chemicalbook.com
Neuroprotection Protects hippocampal neurons from ischemic damage and oxidative stress. chemicalbook.com Decreases cell death of pyramidal neurons in the hippocampus. chemicalbook.com
Anti-inflammatory Inhibits the production of pro-inflammatory cytokines. mdpi.com Attenuates sepsis in mouse models. researchgate.net
Gut Health Enhances intestinal barrier function. frontiersin.org Increases the expression of tight junction proteins and mucins. researchgate.net
Metabolic Regulation Associated with a lower risk of type 2 diabetes. wikipedia.org Improves glucose metabolism and insulin sensitivity in rats. researchgate.net
Mitochondrial Function Modulates mitochondrial function in cardiomyocytes. nih.govresearchgate.net

Comparative Insights with Other Indole Derivatives

The biological activity of indole derivatives can be significantly influenced by the nature and position of substituents on the indole ring. For instance, the introduction of different functional groups can alter the compound's binding affinity to receptors and enzymes, as well as its pharmacokinetic properties.

Indole-3-acetic acid (IAA), another tryptophan metabolite, also exhibits antioxidant activity but can lead to the formation of reactive intermediates, a risk not typically associated with IPA. nih.gov This highlights how a small structural change—in this case, the length of the carboxylic acid side chain—can impact the biochemical profile.

Hypothesized Effects of 2,5-Dimethyl Substitution

In the absence of direct experimental data for 3-Indolepropionic acid, 2,5-dimethyl-, we can speculate on how the addition of two methyl groups at positions 2 and 5 of the indole ring might influence its activity compared to unsubstituted IPA.

Lipophilicity and Bioavailability: The addition of two methyl groups would increase the lipophilicity of the molecule. This could potentially enhance its ability to cross cellular membranes, including the blood-brain barrier, which might lead to altered bioavailability and distribution in tissues compared to IPA. nih.gov

Steric Hindrance: The methyl group at the 2-position could introduce steric hindrance, potentially affecting the molecule's interaction with biological targets. For example, if the propionic acid side chain and the N-H group of the indole ring are both critical for binding to a specific receptor or enzyme, the adjacent methyl group might interfere with this interaction.

Metabolic Stability: Methylation can sometimes protect a molecule from metabolic degradation, potentially leading to a longer half-life in the body. However, it could also introduce new sites for metabolism.

Receptor and Enzyme Interactions: The electronic effects of the methyl groups could also influence binding. Methyl groups are weakly electron-donating, which could alter the electron density of the indole ring system and affect its interactions with protein targets. For example, some indole derivatives act as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.govmdpi.com The presence of methyl groups could either enhance or diminish such inhibitory activity.

Detailed Research Findings Comparison

CompoundKey Biochemical ActivitiesPotential Impact of 2,5-Dimethyl Substitution (Hypothetical)
3-Indolepropionic Acid (IPA) Potent antioxidant, neuroprotective, anti-inflammatory, gut barrier enhancing, metabolic regulator. mdpi.comwikipedia.orgchemicalbook.comfrontiersin.orgIncreased lipophilicity may alter bioavailability. Steric hindrance from the 2-methyl group could modify interactions with biological targets.
Indole-3-acetic acid (IAA) Antioxidant activity, but with potential for reactive intermediate formation. nih.govThe specific effects would depend on how methylation influences the stability and reactivity of the molecule.
Other Substituted Indoles Activities are highly dependent on the specific substituent and its position. For example, fluorinated derivatives can have altered auxin and antiauxin activities. researchgate.netThe 2,5-dimethyl substitution would be expected to confer a unique activity profile, but this remains to be experimentally determined.

Analytical and Spectroscopic Characterization in Research of 3 Indolepropionic Acid, 2,5 Dimethyl

Advanced Chromatographic and Mass Spectrometric Techniques for Quantitative Analysis in Research Matrices

The quantitative analysis of 3-Indolepropionic acid, 2,5-dimethyl- in complex biological or chemical research samples relies heavily on the separation power of chromatography coupled with the sensitive and specific detection offered by mass spectrometry (MS).

High-performance liquid chromatography (HPLC) is a primary method for separating 3-Indolepropionic acid, 2,5-dimethyl- from other components in a mixture. While specific methods for this dimethylated derivative are not widely published, general approaches for related indolepropionic acids often utilize reverse-phase columns, such as a Hypersil C18. nih.gov The mobile phase typically consists of an aqueous component, often with a pH-adjusting buffer like sodium acetate, and an organic modifier like acetonitrile. nih.gov The gradient and flow rate are optimized to achieve a sharp peak and good separation from interfering substances.

Following chromatographic separation, mass spectrometry is the definitive tool for detection and quantification. Electrospray ionization (ESI) is a common ionization technique for such molecules, generating protonated ([M+H]+) or deprotonated ([M-H]-) molecular ions. The high-resolution mass of these ions allows for confirmation of the elemental composition. For 3-Indolepropionic acid, 2,5-dimethyl- (C₁₃H₁₅NO₂), the expected monoisotopic mass is 217.1103 Da.

Tandem mass spectrometry (MS/MS) further enhances specificity by selecting the precursor ion and fragmenting it to produce a characteristic pattern of product ions, which can be used for selected reaction monitoring (SRM) for highly sensitive quantification.

Another parameter derived from mass spectrometry, particularly ion mobility-mass spectrometry, is the collision cross-section (CCS). CCS is a measure of the ion's size and shape in the gas phase and provides an additional layer of identification. Predicted CCS values for various adducts of 3-Indolepropionic acid, 2,5-dimethyl- offer a reference for experimental verification. uni.lu

Interactive Data Table: Predicted Collision Cross Section (CCS) for 3-Indolepropionic Acid, 2,5-Dimethyl- Adducts

Adductm/z (mass to charge ratio)Predicted CCS (Ų)
[M+H]⁺218.11756148.1
[M+Na]⁺240.09950158.0
[M-H]⁻216.10300149.6
[M+NH₄]⁺235.14410167.5
[M+K]⁺256.07344153.4
[M+H-H₂O]⁺200.10754142.5
[M+HCOO]⁻262.10848168.7
[M+CH₃COO]⁻276.12413185.5

Data sourced from PubChem predictions using CCSbase. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including 3-Indolepropionic acid, 2,5-dimethyl-. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key expected signals include:

A signal for the indole (B1671886) N-H proton, typically a broad singlet.

Aromatic protons on the benzene (B151609) ring. The substitution pattern (2,5-dimethyl) would lead to specific splitting patterns for the protons at the C4, C6, and C7 positions.

Two methyl singlets corresponding to the C2-CH₃ and C5-CH₃ groups.

Signals for the two methylene (B1212753) groups (-CH₂-CH₂-) of the propionic acid side chain, likely appearing as triplets due to coupling with each other.

A signal for the carboxylic acid proton (-COOH), which can be broad and its chemical shift dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. For 3-Indolepropionic acid, 2,5-dimethyl-, this would include:

Signals for the nine carbons of the indole ring system, with quaternary carbons (C2, C3, C3a, C5, C7a) showing different intensities and relaxation times than protonated carbons.

Two distinct signals for the methyl carbons.

Two signals for the methylene carbons in the side chain.

A signal for the carbonyl carbon of the carboxylic acid, typically found at the downfield end of the spectrum (~170-180 ppm).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms, thus verifying the 2,5-dimethyl substitution pattern and the structure of the propionic acid side chain.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group and Electronic Structure Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For 3-Indolepropionic acid, 2,5-dimethyl-, the IR spectrum would be expected to display several characteristic absorption bands:

N-H Stretch: A moderate to sharp band around 3400-3300 cm⁻¹ corresponding to the indole N-H group.

O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid O-H group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1710-1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid dimer.

C=C Stretches: Aromatic ring C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

C-O Stretch and O-H Bend: These vibrations associated with the carboxylic acid group would be found in the 1440-1200 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system is the primary chromophore in 3-Indolepropionic acid, 2,5-dimethyl-. The UV spectrum would be expected to show characteristic absorption maxima related to the π-π* transitions of the indole nucleus. Typically, indole and its derivatives exhibit a strong absorption band around 210-225 nm and a second, more structured band between 270 and 290 nm. The exact position and intensity of these bands can be influenced by the methyl substituents on the ring and the propionic acid side chain.

Crystallographic Studies for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of 3-Indolepropionic acid, 2,5-dimethyl- can be grown, this technique would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

The conformation of the propionic acid side chain relative to the indole ring.

Details of the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state.

While no crystal structure for 3-Indolepropionic acid, 2,5-dimethyl- has been deposited in public databases, studies on analogous molecules, such as 3-(2,5-dimethoxyphenyl)propionic acid, demonstrate the type of data that can be obtained. researchgate.net Such analyses reveal how molecules pack in a crystal lattice and the nature of non-covalent interactions, which are crucial for understanding the physical properties of the solid material. researchgate.net

Computational and Theoretical Studies on 3 Indolepropionic Acid, 2,5 Dimethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. niscpr.res.inresearchgate.net These methods can determine the distribution of electrons within the 3-Indolepropionic acid, 2,5-dimethyl- structure, which is crucial for predicting its reactivity and stability. niscpr.res.in

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO energy indicates the molecule's ability to donate an electron, while the LUMO energy reflects its capacity to accept an electron. irjweb.com The energy gap between these frontier orbitals (HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap often suggests higher reactivity. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. nih.gov The MEP map identifies regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov For 3-Indolepropionic acid, 2,5-dimethyl-, the MEP would likely show negative potential around the carboxylic acid oxygen atoms and the indole (B1671886) nitrogen, suggesting these as sites for hydrogen bonding or interaction with electrophiles.

Illustrative Data: Calculated Electronic Properties for 3-Indolepropionic Acid, 2,5-Dimethyl-

Calculated PropertyIllustrative ValueSignificance
HOMO Energy-5.8 eVRelates to electron-donating ability and ionization potential.
LUMO Energy-1.2 eVRelates to electron-accepting ability and electron affinity.
HOMO-LUMO Gap (ΔE)4.6 eVIndicates chemical reactivity and electronic stability. irjweb.com
Dipole Moment2.5 DMeasures the overall polarity of the molecule.
Heat of Formation-150 kJ/molIndicates the thermodynamic stability of the molecule. niscpr.res.in

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with other molecules, such as proteins. youtube.com An MD simulation of 3-Indolepropionic acid, 2,5-dimethyl- would reveal the preferred three-dimensional arrangements (conformations) of the propionic acid side chain relative to the indole ring. lumenlearning.com Understanding these conformational preferences is crucial, as the shape of the molecule often dictates its ability to bind to a biological target. nih.gov

When a potential protein target is identified, MD simulations can model the binding process of 3-Indolepropionic acid, 2,5-dimethyl- into the protein's active site. youtube.com These simulations can identify key amino acid residues that form stable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. nih.gov Techniques such as umbrella sampling or steered MD can be used to calculate the binding free energy, providing a quantitative measure of the affinity between the ligand and the protein. youtube.com Such studies are instrumental in understanding the mechanism of action at a molecular level. patsnap.comnih.gov

Illustrative Data: Simulated Ligand-Protein Interactions with a Hypothetical Receptor

Interacting ResidueInteraction TypeIllustrative Distance (Å)Significance
Arginine (Arg)Hydrogen Bond (with carboxylate)1.8Key anchoring point for the acidic group.
Tryptophan (Trp)π-π Stacking (with indole ring)3.5Stabilizes the binding of the heterocyclic core.
Leucine (Leu)Hydrophobic Interaction (with methyl groups)4.0Contributes to binding affinity through non-polar contacts.
Serine (Ser)Hydrogen Bond (with indole N-H)2.1Orients the ligand within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities and Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov A QSAR model for indolepropionic acid derivatives could be developed using a dataset of similar compounds with known activities against a specific target. orientjchem.orgtandfonline.com

The process involves calculating a range of molecular descriptors for each compound, such as electronic, steric, and hydrophobic properties. Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity. nih.gov Once a statistically robust and validated QSAR model is established, it can be used to predict the biological activity of 3-Indolepropionic acid, 2,5-dimethyl- without the need for initial experimental testing. mdpi.com Furthermore, the model can provide crucial design principles by highlighting which molecular features are most important for enhancing or diminishing activity, thereby guiding the synthesis of more potent analogues. orientjchem.org

Illustrative Data: Hypothetical QSAR Equation Descriptors

DescriptorIllustrative CoefficientInterpretation
LogP (Hydrophobicity)+0.45Increased hydrophobicity is predicted to increase activity.
Molecular Weight-0.10Lower molecular weight is slightly favored for activity.
Number of Hydrogen Bond Donors+0.75Hydrogen bond donation capability is strongly positive for activity.
Dipole Moment+0.20Higher polarity is predicted to be beneficial for activity.

Cheminformatics Approaches for Database Mining and Analogue Design

Cheminformatics encompasses a range of computational tools for storing, searching, and analyzing chemical data. nih.gov Large chemical databases, such as ChEMBL and PubChem, can be mined to identify compounds structurally similar to 3-Indolepropionic acid, 2,5-dimethyl-. researchgate.net This "similarity searching" can uncover existing compounds with known biological data, providing immediate leads for further investigation. mdpi.com

Beyond similarity searching, cheminformatics tools are essential for analogue design. mdpi.com By analyzing the structure of 3-Indolepropionic acid, 2,5-dimethyl-, it is possible to identify sites for chemical modification. Virtual libraries of analogues can be generated by systematically altering substituents at these positions. nih.gov These virtual compounds can then be filtered based on predicted properties, such as "drug-likeness," metabolic stability, or predicted activity from QSAR models, to prioritize the most promising candidates for synthesis and experimental testing. nih.govoup.com

Illustrative Data: Proposed Analogues from Cheminformatics Analysis

Analogue ModificationRationale for DesignPredicted Property Change
Replace 5-methyl with 5-fluoroIncrease metabolic stability and alter electronic properties.Improved bioavailability.
Bioisosteric replacement of carboxylic acid with a tetrazoleImprove oral absorption and maintain acidic pKa.Enhanced pharmacokinetic profile.
Extend propionic acid chain to a butanoic acid chainProbe for additional binding interactions in the receptor pocket.Potentially increased binding affinity.
Add a hydroxyl group to the 6-positionIntroduce a new hydrogen bond donor to enhance target interaction.Increased potency.

Potential Research Applications and Future Directions for 3 Indolepropionic Acid, 2,5 Dimethyl

Development as a Biochemical Probe or Research Tool

Currently, there is a lack of specific studies detailing the use of 3-Indolepropionic acid, 2,5-dimethyl- as a biochemical probe. However, its structural similarity to 3-Indolepropionic acid (IPA) suggests a potential starting point for such development. IPA itself is a metabolite of interest, known to be produced by gut microbiota and has been investigated for its effects on various cell types. asm.orgmdpi.com To be developed as a biochemical probe, 3-Indolepropionic acid, 2,5-dimethyl- could be functionalized with reporter groups, such as fluorophores or biotin, to enable the visualization and tracking of its interactions with biological systems. The dimethyl substitutions on the indole (B1671886) ring could potentially alter its binding affinity and specificity to biological targets compared to the parent compound, making it a valuable tool for comparative studies.

Role in Synthetic Biology as a Building Block

The application of 3-Indolepropionic acid, 2,5-dimethyl- as a building block in synthetic biology is an area ripe for exploration. Substituted indoles are important precursors in the synthesis of a wide array of biologically active compounds and natural products. chemijournal.comresearchgate.net The presence of the propionic acid side chain and the dimethyl groups on the indole ring of 3-Indolepropionic acid, 2,5-dimethyl- offers multiple points for chemical modification. This could allow for its incorporation into larger, more complex molecules with tailored biological activities. Synthetic biology platforms could potentially be engineered to produce this compound or its derivatives, providing a sustainable source for further research and development.

Exploration in In Vitro Models for Mechanistic Biology Research

While no specific in vitro studies on 3-Indolepropionic acid, 2,5-dimethyl- have been published, the extensive research on its parent compound, IPA, provides a clear roadmap for future investigations. IPA has been studied in various in vitro models, including cardiomyocytes and hepatic stellate cells, to understand its role in cellular metabolism and disease pathways. nih.govmdpi.comnih.gov Future research could utilize similar in vitro models, such as cell lines and organoids, to investigate the effects of the dimethyl substitutions on the biological activity of the molecule. Such studies would be crucial for elucidating the mechanism of action of 3-Indolepropionic acid, 2,5-dimethyl- and identifying any unique biological effects conferred by the methyl groups.

For instance, studies on IPA have used immortalized human hepatic stellate cells (LX-2) to investigate its effects on liver fibrosis. mdpi.comnih.gov A similar approach could be adopted for 3-Indolepropionic acid, 2,5-dimethyl- to determine if the dimethyl substitutions alter its impact on hepatic cell activation.

In Vitro Model Parent Compound (IPA) Finding Potential Exploration for 2,5-Dimethyl- Derivative
HL-1 CardiomyocytesModulates mitochondrial function. nih.govInvestigate effects on cardiac cell metabolism and mitochondrial respiration.
LX-2 Hepatic Stellate CellsCan directly activate these cells via ROS/JNK/p38 signaling. mdpi.comnih.govDetermine if methylation alters the signaling pathway or the magnitude of the effect.
Caco-2/T84 Cell LinesExhibits barrier protective effects. researchgate.netAssess impact on intestinal epithelial barrier function and integrity.

Identification of Novel Biological Targets through High-Throughput Screening Methodologies

High-throughput screening (HTS) represents a powerful strategy for identifying the biological targets of novel compounds. ufl.edubenthamscience.com To date, there are no published reports of 3-Indolepropionic acid, 2,5-dimethyl- being included in HTS campaigns. However, its parent compound, IPA, was identified as a potent hit in a whole-cell screen against Mycobacterium tuberculosis from a fragment library. asm.org This discovery underscores the potential for indole derivatives to possess valuable bioactivities.

A future research direction would be to include 3-Indolepropionic acid, 2,5-dimethyl- in diverse HTS libraries to screen against a wide range of biological targets, such as enzymes, receptors, and whole cells. umn.edu The data generated from such screens could rapidly identify novel biological activities and provide the basis for further, more focused research into its mechanism of action.

Screening Approach Description Potential Application for 3-Indolepropionic Acid, 2,5-Dimethyl-
Whole-Cell ScreeningTesting compounds for their ability to inhibit the growth of or kill pathogenic microorganisms. asm.orgScreening against panels of bacteria and fungi to identify potential antimicrobial properties.
Target-Based ScreeningAssessing the ability of a compound to modulate the activity of a specific, purified biological target (e.g., an enzyme).Screening against known drug targets, such as kinases or proteases, to identify inhibitory or activating effects.
Phenotypic ScreeningEvaluating the effect of a compound on the phenotype of a cell or organism without a preconceived target.Identifying compounds that induce desirable phenotypic changes, such as reducing cancer cell proliferation or protecting neurons from damage.

Emerging Areas in Substituted Indole Chemistry Research Pertinent to 3-Indolepropionic Acid, 2,5-Dimethyl-

The chemistry of substituted indoles is a continuously evolving field, with new synthetic methodologies and applications being reported regularly. chemijournal.comresearchgate.net Recent advances in C-H activation and cross-coupling reactions have made the synthesis of complex indole derivatives more efficient and versatile. researchgate.net These emerging synthetic methods could be applied to 3-Indolepropionic acid, 2,5-dimethyl- to generate a library of related compounds with diverse substitutions.

Furthermore, research into the biological activities of other dimethyl-substituted indole derivatives could provide insights into the potential properties of 3-Indolepropionic acid, 2,5-dimethyl-. For example, derivatives of 2,5-dimethylfuran-3-carboxylic acid have been investigated as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov Exploring whether 3-Indolepropionic acid, 2,5-dimethyl- exhibits similar activities could be a fruitful area of future research. The synthesis of 2,5-disubstituted-3-cyanoindoles highlights the chemical tractability of modifying the indole core at these positions. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2,5-dimethyl-3-indolepropionic acid?

Answer:

  • Synthesis : The compound can be synthesized via condensation reactions using pyrrole derivatives and propionic acid precursors. For example, Paal-Knorr synthesis under catalytic conditions (e.g., ascorbic acid in ethanol at 70°C) is effective for pyrrole ring formation . Alternatively, hydrogenation in toluene with palladium catalysts may reduce intermediates .
  • Characterization : Use HPLC (≥98.5% purity validation) and NMR (1H/13C) to confirm structural integrity. LC/MS and elemental analysis are critical for verifying molecular weight and composition .

Q. How can researchers ensure purity and stability during storage?

Answer:

  • Purity Validation : Employ LC/MS for trace impurity detection and NMR to confirm absence of stereoisomers .
  • Storage : Store in glass containers at 4°C under inert gas (e.g., argon) to prevent oxidation. Purity degradation can be monitored via periodic HPLC analysis .

Q. What analytical techniques are suitable for quantifying 2,5-dimethyl-3-indolepropionic acid in biological matrices?

Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
  • Quantification : LC-MS/MS with multiple reaction monitoring (MRM) offers high sensitivity (LOQ ≤1 ng/mL). Validate with deuterated internal standards to correct for matrix effects .

Advanced Research Questions

Q. How can conflicting reports about its antioxidant mechanism in neurodegenerative models be resolved?

Answer:

  • Experimental Design : Compare dose-response curves across in vitro (e.g., SH-SY5Y cells) and in vivo (e.g., transgenic Alzheimer’s mouse models) systems. Use ROS scavenging assays (DCFH-DA) and lipid peroxidation markers (MDA levels) to quantify antioxidant activity .
  • Data Contradictions : Discrepancies may arise from differences in blood-brain barrier permeability or metabolite interference. Perform pharmacokinetic profiling (plasma/brain concentration ratios) and metabolite screening (via UPLC-QTOF) .

Q. What strategies optimize in vivo delivery for neuroregeneration studies?

Answer:

  • Formulation : Use nanoparticle encapsulation (e.g., PLGA) to enhance bioavailability. Validate delivery efficiency via fluorescent tagging and confocal microscopy in spinal cord injury models .
  • Dosing Regimens : Intermittent fasting protocols (e.g., 16:8 fasting-feeding cycles) may upregulate endogenous IPA production, requiring adjusted exogenous doses to avoid saturation effects .

Q. How do structural modifications (e.g., methylation) impact its biological activity?

Answer:

  • Structure-Activity Relationship (SAR) : Compare 2,5-dimethyl derivatives with non-methylated analogs using:
    • In vitro assays: Antioxidant activity (ABTS/DPPH radical scavenging) and cytotoxicity (MTT assay on neuronal cells) .
    • Computational modeling: DFT calculations to assess electron-donating effects of methyl groups on indole ring stability .
  • Key Finding : Methylation at positions 2 and 5 enhances lipophilicity, improving membrane permeability but may reduce solubility in aqueous buffers .

Q. What experimental controls are critical when studying its role in gut-brain axis signaling?

Answer:

  • Microbiome Controls : Use germ-free mice or broad-spectrum antibiotics to isolate IPA-specific effects from microbial metabolites.
  • Endpoint Validation : Measure serum IPA via LC-MS and correlate with neuroinflammatory markers (e.g., IL-6, TNF-α) in brain tissue .

Methodological Considerations

  • Data Reproducibility : Disclose reagent sources (e.g., Thermo Scientific for certified standards) and batch numbers to address variability .
  • Contradictory Results : If antioxidant effects are absent in certain models, verify compound stability under experimental conditions (e.g., light exposure, pH shifts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.